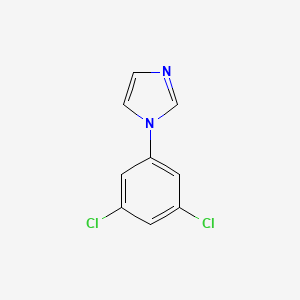

1-(3,5-Dichlorophenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)imidazole |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-3-8(11)5-9(4-7)13-2-1-12-6-13/h1-6H |

InChI Key |

PWHVZDAGSAICEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Reaction Mechanisms for 1 3,5 Dichlorophenyl 1h Imidazole and Its Analogues

Established Methodologies for Imidazole (B134444) N-Arylation

The formation of the N-aryl bond is the cornerstone of synthesizing 1-(3,5-Dichlorophenyl)-1H-imidazole. This transformation is typically achieved through either catalyst-mediated or metal-free approaches.

Catalyst-Mediated N-Arylation Approaches (e.g., Copper, Palladium)

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-N bonds. Copper and palladium-based systems are the most prominent for the N-arylation of imidazoles.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann reaction, a classical method for forming C-N bonds, traditionally involves the coupling of an aryl halide with a nucleophile, such as imidazole, using stoichiometric amounts of copper at high temperatures. nih.gov Modern iterations have seen significant improvements, enabling the use of catalytic amounts of copper under milder conditions. sapub.org The discovery of efficient copper/ligand systems, particularly those involving diamine ligands, has broadened the scope of this reaction to include a variety of imidazoles and aryl halides. sapub.org These reactions can proceed with aryl iodides, bromides, and in some cases, chlorides. organic-chemistry.org The general mechanism is believed to involve the formation of an organocopper intermediate which then reacts with the imidazole. wikipedia.org

Key features of modern copper-catalyzed N-arylation include:

Milder Conditions: The use of ligands allows for lower reaction temperatures (90–140 °C) compared to traditional Ullmann conditions. sapub.org

Broader Substrate Scope: A wide range of functionalized imidazoles and aryl halides can be successfully coupled. organic-chemistry.org

Ligand Importance: Ligands such as 4,7-dimethoxy-1,10-phenanthroline have been shown to be highly effective for the N-arylation of imidazoles with both aryl iodides and bromides. organic-chemistry.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination has emerged as a highly versatile and widely used method for C-N bond formation. wikipedia.org This palladium-catalyzed cross-coupling reaction pairs amines (including imidazoles) with aryl halides or triflates. nih.govwikipedia.org The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

A key challenge in the Pd-catalyzed N-arylation of unsymmetrical imidazoles is achieving regioselectivity. However, methods have been developed that are completely N1-selective. nih.gov It has been noted that imidazoles can have an inhibitory effect on the formation of the catalytically active Pd(0)-ligand complex. Pre-heating the palladium source and the ligand before the introduction of the imidazole can circumvent this issue and improve reaction efficacy. nih.gov

| Catalyst System | Aryl Halide Scope | Key Features |

| Copper/Diamine Ligand | Iodides, Bromides | Lower cost catalyst, milder than traditional Ullmann. sapub.orgorganic-chemistry.org |

| Palladium/Phosphine Ligand | Chlorides, Bromides, Iodides, Triflates | High functional group tolerance, high selectivity. nih.govwikipedia.org |

Metal-Free N-Arylation Protocols

While less common, metal-free methods for the N-arylation of imidazoles are gaining attention as they offer a more environmentally benign alternative. These protocols often rely on different activation strategies. One such approach involves the C–H arylation of imidazoheterocycles using aryl hydrazines at room temperature, which demonstrates the potential for forming N-aryl bonds without transition metals. wikipedia.org Another strategy involves the direct nucleophilic allylic substitution of Morita–Baylis–Hillman (MBH) alcohols and acetates with imidazole, which proceeds without the need for a catalyst. patsnap.com

Multicomponent Reaction (MCR) Approaches to Substituted Imidazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules like substituted imidazoles. organic-chemistry.orgnih.gov

The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, forming imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. nih.gov Modern MCRs often employ various catalysts to improve yields and broaden the substrate scope.

One-Pot Synthetic Procedures

One-pot syntheses are a hallmark of MCRs, providing significant advantages in terms of operational simplicity, time, and resource efficiency. organic-chemistry.orgwikipedia.org Numerous one-pot procedures have been developed for the synthesis of tri- and tetrasubstituted imidazoles. wikipedia.orgacs.org For instance, a four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can be heated under solvent-free conditions to produce 1,2,4-trisubstituted 1H-imidazoles in high yields. acs.org Catalysts such as p-toluenesulfonic acid (PTSA) have been effectively used in one-pot condensations of benzil, an aldehyde, and ammonium acetate to yield highly substituted imidazoles under mild conditions. organic-chemistry.orgwikipedia.org

| Reactants | Catalyst | Product Type |

| 1,2-dicarbonyl, aldehyde, ammonia/amine | None (classic) | Substituted Imidazoles nih.gov |

| Benzil, aldehyde, ammonium acetate | p-Toluenesulfonic acid (PTSA) | Tri-substituted Imidazoles organic-chemistry.orgwikipedia.org |

| 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | None (thermal) | 1,2,4-trisubstituted Imidazoles acs.org |

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. acs.orgresearchgate.netscirp.org The application of microwave assistance to the synthesis of imidazoles, including MCRs, has been well-documented. acs.orgresearchgate.net

For example, the one-pot synthesis of tri- and tetrasubstituted imidazoles from aldehydes, benzoin (which can be generated in situ), and ammonium acetate (with or without an additional arylamine) can be significantly accelerated under microwave irradiation in water. youtube.com This approach aligns with the principles of green chemistry by using an environmentally benign solvent and an efficient heating method. scirp.org Sequential two-step, one-pot multicomponent reactions catalyzed by p-toluenesulfonic acid have also been successfully performed under microwave-assisted conditions to synthesize novel imidazole derivatives. scirp.org

Specific Synthetic Routes to this compound Derivatives

While general N-arylation methods are applicable, specific synthetic details for derivatives of this compound have been reported. A palladium-catalyzed isocyanide insertion reaction has been utilized to synthesize various 5-aryl-1-(3,5-dichlorophenyl)-1H-imidazole derivatives. acs.org This methodology demonstrates the feasibility of introducing the 1-(3,5-dichlorophenyl) moiety onto the imidazole ring, followed by further functionalization at other positions.

The table below summarizes the synthesis of several derivatives, showcasing the reaction's utility.

| Product | Yield | Physical State | Melting Point (°C) |

| 5-(2-Bromo-5-chlorophenyl)-1-(3,5-dichlorophenyl)-1H-imidazole | 80% | White solid | 114–115 acs.org |

| 5-(2-Bromo-4-fluorophenyl)-1-(3,5-dichlorophenyl)-1H-imidazole | 78% | White solid | 122–123 acs.org |

| 5-(2-Bromophenyl)-1-(3,5-dichlorophenyl)-1H-imidazole | 75% | White solid | 125–126 acs.org |

| 1-(3,5-Dichlorophenyl)-5-(2-iodophenyl)-1H-imidazole | 70% | White solid | 160–161 acs.org |

These examples confirm that the this compound scaffold can be readily accessed and modified, providing a platform for the synthesis of a diverse range of complex molecules.

Optimization of Reaction Conditions and Yields

The N-arylation of imidazoles has been significantly refined beyond traditional Ullmann-type couplings, which often require harsh conditions and stoichiometric amounts of copper. Modern methods frequently employ catalytic systems, with copper and palladium complexes being the most prominent. Optimization of these reactions focuses on the choice of catalyst, ligand, base, solvent, and temperature to maximize yield and minimize reaction times.

Copper-catalyzed N-arylation represents a widely used, cost-effective method. The efficiency of these reactions is highly dependent on the ligand employed to stabilize the copper catalyst. Studies have shown that ligands such as 4,7-dimethoxy-1,10-phenanthroline can effectively facilitate the coupling of imidazoles with aryl iodides and bromides under mild conditions. acs.orgacs.org The choice of base and solvent is also crucial. Strong inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used, while polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) are often preferred. acs.orgorganic-chemistry.org For instance, the use of NMP can lead to faster reactions compared to other solvents like butyronitrile in certain cases. acs.org The addition of polyethylene glycol (PEG) has also been found to accelerate the reaction. acs.orgacs.org

Palladium-catalyzed systems offer an alternative route, particularly for achieving high regioselectivity in unsymmetrical imidazoles. nih.gov These reactions often utilize specialized phosphine ligands. A key challenge in Pd-catalyzed N-arylation of imidazoles is the inhibitory effect of the imidazole substrate on the formation of the active Pd(0)-ligand complex. This can be overcome by pre-activating the palladium source and ligand before introducing the imidazole. nih.gov

The table below summarizes typical conditions and yields for the N-arylation of imidazole with aryl halides, representative of the synthesis of this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuBr (5 mol%) | Pyridin-2-yl β-ketone (10 mol%) | Cs₂CO₃ | DMSO | 60-80 | Excellent | organic-chemistry.org |

| Cu₂O | 4,7-Dimethoxy-1,10-phenanthroline | K₂CO₃ | NMP/PEG | 110-120 | Good to Excellent | acs.orgacs.org |

| Pd₂(dba)₃ | Biaryl Phosphine Ligand | NaOtBu | Toluene | 100 | Good | nih.gov |

| Cu/graphene | None | Not specified | Not specified | 25 (Visible Light) | High TOF | nih.gov |

Stereochemical Considerations in Synthesis

The direct N-arylation of imidazole with 1-halo-3,5-dichlorobenzene to form this compound does not generate any stereocenters, resulting in an achiral molecule. Therefore, stereochemical considerations are not relevant to the synthesis of this specific parent compound.

However, stereochemistry becomes a critical factor in the synthesis of certain analogues that possess chiral centers. A prominent example is the synthesis of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, an important intermediate for various antifungal agents. patsnap.comgoogle.com The synthesis typically involves the N-alkylation of imidazole with a 2-halo-1-(dichlorophenyl)ethanone derivative, followed by the reduction of the ketone carbonyl group. google.com

The reduction of the prochiral ketone to a secondary alcohol creates a chiral center. Standard reducing agents like potassium borohydride or sodium borohydride will typically produce a racemic mixture of the (R)- and (S)-enantiomers. google.com Achieving stereoselectivity in this step would require the use of chiral reducing agents or enzymatic reduction methods. The synthesis of such chiral analogues necessitates careful control and characterization to isolate the desired stereoisomer, as biological activity is often enantiomer-specific.

Post-Synthetic Functionalization and Derivatization

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be targeted at the imidazole core, the dichlorophenyl moiety, or through the synthesis of related isomers.

The C-H bonds at the C2, C4, and C5 positions of the imidazole ring are potential sites for functionalization. Direct C-H arylation has emerged as a powerful tool for this purpose. nih.gov Palladium-catalyzed methods can be employed to selectively introduce aryl groups at these positions, although selectivity between C2 and C5 can sometimes be a challenge. researchgate.netresearchgate.net Mechanistic studies suggest that the electronic properties of the C-H bonds and the heterocyclic ring influence the positional selectivity of these reactions. nih.gov

Another strategy involves a halogen-metal exchange. For instance, protected 4,5-diiodoimidazoles can undergo a regioselective iodine-copper exchange at the 5-position. The resulting 5-cuprated imidazole can then react with various electrophiles to introduce functional groups in a controlled manner. This process can be repeated at the 4-position, allowing for sequential and selective functionalization. rsc.org

The 3,5-dichlorophenyl ring is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms and the N-imidazolyl group. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this ring are generally difficult to achieve post-synthesis.

Transformations of the dichlorophenyl ring typically rely on nucleophilic aromatic substitution (SₙAr) to replace one or both chlorine atoms. However, SₙAr reactions on non-activated aryl chlorides require harsh conditions, including high temperatures and highly nucleophilic reagents. Therefore, a more common and practical approach to obtaining derivatives with a functionalized phenyl ring is to start the synthesis with an already substituted precursor. For example, using 1-bromo-2,4-dichloro-5-nitrobenzene in the initial N-arylation reaction would yield a nitrated analogue, which can then be further transformed (e.g., reduction of the nitro group to an amine).

The synthesis of isomeric analogues, such as 1-(2,4-dichlorophenyl)-1H-imidazole or 1-(2,6-dichlorophenyl)-1H-imidazole, is readily achieved by using the corresponding isomeric dichlorophenyl halide in the N-arylation step. The general catalytic methods described for the synthesis of the 3,5-dichloro isomer are broadly applicable to other isomers, allowing for systematic exploration of structure-activity relationships. acs.orgorganic-chemistry.org

Conformational analogues are designed to restrict the rotation around the C-N bond connecting the phenyl and imidazole rings. The introduction of bulky substituents at the C2 and C6 positions of the phenyl ring can create steric hindrance that locks the molecule into a specific conformation. For example, the synthesis of a 1-(2,6-disubstituted-3,5-dichlorophenyl)-1H-imidazole would result in a conformationally restricted analogue. The dihedral angle between the two rings is a key structural parameter, and in related structures, this has been shown to be nearly perpendicular. rasayanjournal.co.in This conformational locking can have significant implications for the molecule's interaction with biological targets.

Advanced Computational and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods employ the principles of quantum mechanics to model molecular behavior, offering a detailed view of electronic structure and its implications for molecular stability and reactivity.

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. superfri.org By focusing on the electron density, DFT calculations can accurately predict a molecule's geometric and electronic properties. For 1-(3,5-Dichlorophenyl)-1H-imidazole, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine its most stable three-dimensional conformation through geometry optimization. nih.govresearchgate.net

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations This table illustrates the type of data obtained from DFT calculations. Specific values for this compound are dependent on the computational study.

| Parameter | Description |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. |

| **Bond Angles (°) ** | The angle formed between three connected atoms. |

| Dihedral Angles (°) | The angle between two intersecting planes, such as the planes of the imidazole (B134444) and dichlorophenyl rings. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. scribd.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acadpubl.eumalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, calculating these FMO energies allows for the prediction of its reactivity in various chemical reactions and its potential to engage in charge-transfer interactions. malayajournal.org

Table 2: Frontier Molecular Orbital Properties This table outlines the typical parameters derived from FMO analysis. The values are essential for predicting the chemical behavior of the compound.

| Property | Symbol | Description |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO; an indicator of molecular stability and reactivity. |

| Ionization Potential | IP ≈ -EHOMO | The approximate energy required to remove an electron from the molecule. |

| Electron Affinity | EA ≈ -ELUMO | The approximate energy released when an electron is added to the molecule. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating how a molecule like this compound might interact with biological targets, such as proteins or enzymes. These techniques provide a dynamic and interactive view of molecular binding and stability.

Ligand-Target Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. mdpi.combibliotekanauki.pl This method places the ligand into the active site of the protein and calculates a "docking score," which represents the binding energy of the complex. najah.edu A lower (more negative) score generally indicates a stronger binding affinity.

For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Analysis of the docked pose reveals which amino acid residues in the protein's active site are critical for binding. nih.gov

Table 3: Representative Data from Ligand-Target Docking Studies This table shows an example of results from a molecular docking simulation, identifying the binding affinity and key interactions for a given protein target.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| e.g., Cyclooxygenase-2 (COX-2) | Value | e.g., ARG-343, GLN-242 | Hydrogen Bond, Hydrophobic |

| e.g., Epidermal Growth Factor Receptor (EGFR) | Value | e.g., LEU-387, MET-388 | Hydrophobic, van der Waals |

Conformational Analysis and Energy Landscapes

By calculating the energy associated with each conformation, an energy landscape can be generated. This landscape maps the potential energy of the molecule as a function of its conformational coordinates, allowing researchers to identify the most stable, low-energy conformations. Understanding the preferred conformations is essential for accurate molecular docking and for explaining the molecule's biological activity.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations model the movements and interactions of all atoms in the ligand-protein complex and its surrounding environment (typically water) over a period of nanoseconds. nih.gov

The stability of the docked pose of this compound with its target can be assessed by analyzing the simulation trajectory. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures how much their structures deviate from the initial pose, and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions. najah.edu A stable complex will show minimal deviation and fluctuation throughout the simulation, confirming a persistent binding mode. researchgate.net

Table 4: Key Metrics from Molecular Dynamics Simulations This table lists common outputs from MD simulations used to evaluate the stability of a ligand-protein complex.

| Metric | Description | Indication of Stability |

| Ligand RMSD | Measures the average deviation of the ligand's atoms from their initial docked position over time. | Low and stable RMSD values suggest the ligand remains securely bound in the active site. |

| Protein RMSD | Measures the deviation of the protein's backbone atoms, indicating overall structural stability. | A plateau in the RMSD value indicates the protein has reached equilibrium and is stable. |

| RMSF | Root Mean Square Fluctuation; measures the fluctuation of individual amino acid residues. | Low fluctuations in active site residues suggest stable interactions with the ligand. |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational chemistry offers a powerful lens through which to examine the intricate relationship between the chemical structure of a molecule and its biological activity. For derivatives of this compound, these methods are instrumental in identifying the molecular properties that govern their therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govjrespharm.com This approach is predicated on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov For a series of this compound analogs, a QSAR model can be developed to predict their activity, for instance, as antifungal agents. nih.gov

The process begins with the generation of a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Multiple linear regression (MLR) or other statistical methods are then employed to derive an equation that relates a selection of these descriptors to the observed activity. jrespharm.comnih.gov

A hypothetical QSAR model for a series of antifungal this compound derivatives might yield an equation like:

pIC50 = 0.75(ClogP) - 0.23(LUMO) + 0.15(Dipole_Moment) + 2.54

This equation suggests that the antifungal potency (expressed as pIC50) is positively correlated with lipophilicity (ClogP) and dipole moment, and negatively correlated with the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Such a model, once validated, can be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis and experimental testing. jrespharm.com

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound | Substituent (R) | ClogP | LUMO (eV) | Dipole Moment (Debye) | Experimental pIC50 | Predicted pIC50 |

| 1 | H | 4.21 | -1.58 | 3.12 | 5.89 | 5.92 |

| 2 | 4-F | 4.35 | -1.62 | 3.45 | 6.05 | 6.04 |

| 3 | 4-Cl | 4.76 | -1.71 | 3.58 | 6.32 | 6.35 |

| 4 | 4-CH3 | 4.65 | -1.52 | 3.01 | 5.98 | 5.95 |

| 5 | 4-OCH3 | 4.15 | -1.49 | 3.67 | 5.85 | 5.88 |

| 6 | 3-NO2 | 4.18 | -2.15 | 4.88 | 6.11 | 6.14 |

This table presents hypothetical data for illustrative purposes.

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.nettci-thaijo.org These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For this compound, a pharmacophore model can be developed based on a set of active analogs to guide the discovery of new, structurally diverse compounds with similar biological effects. researchgate.net

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for molecules that match the defined spatial arrangement of features. frontiersin.orgyoutube.com This process can efficiently filter vast libraries of compounds to identify a smaller, more manageable set of potential hits for further investigation. nih.govnih.gov The hits from the virtual screen can then be subjected to more rigorous computational analyses, such as molecular docking, to predict their binding affinity and orientation within the target protein's active site.

A plausible pharmacophore model for a this compound-based inhibitor might consist of the features outlined in the table below.

Table 2: Hypothetical Pharmacophore Features for a this compound-based Inhibitor

| Feature | Type | Location |

| 1 | Aromatic Ring | 3,5-Dichlorophenyl group |

| 2 | Hydrophobic | Dichlorophenyl group |

| 3 | Hydrogen Bond Acceptor | N-3 of the imidazole ring |

| 4 | Aromatic Ring | Imidazole ring |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation by Computational Methods

Computational chemistry provides invaluable tools for investigating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. bohrium.com For the synthesis of this compound, computational methods can be employed to elucidate the most plausible reaction pathway. researchgate.net The Debus-Radziszewski imidazole synthesis, for example, is a common method for preparing imidazoles, and its mechanism can be computationally modeled. bohrium.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides a deeper understanding of the factors that influence the reaction's efficiency and outcome.

A plausible synthetic route to this compound involves the reaction of 3,5-dichloroaniline (B42879) with a suitable dicarbonyl compound and a source of ammonia, followed by cyclization and aromatization. Computational modeling of this process would involve calculating the geometries and energies of all species involved in the proposed mechanism.

Table 3: Hypothetical Computational Details for a Key Step in the Synthesis of this compound

| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant Complex | B3LYP/6-31G(d) | -1245.678 | 0.0 |

| Transition State 1 | B3LYP/6-31G(d) | -1245.655 | 14.4 |

| Intermediate 1 | B3LYP/6-31G(d) | -1245.701 | -14.4 |

| Transition State 2 | B3LYP/6-31G(d) | -1245.649 | 18.2 |

| Product Complex | B3LYP/6-31G(d) | -1245.753 | -47.1 |

This table presents hypothetical data for illustrative purposes.

Biological and Biochemical Research in Vitro and Mechanistic Focus

Identification and Characterization of Molecular Targets

Research into the molecular interactions of 1-(3,5-Dichlorophenyl)-1H-imidazole has centered on its effects on key enzymes and regulatory proteins, a common characteristic of the broader class of imidazole-based compounds.

The imidazole (B134444) scaffold is a well-established inhibitor of cytochrome P450 (P450) enzymes. nih.gov This inhibition is primarily achieved through the coordination of one of the imidazole ring's nitrogen atoms to the heme iron atom within the enzyme's active site. nih.gov This interaction prevents the enzyme from binding and metabolizing its endogenous substrates. A prominent target within this enzyme superfamily for imidazole-containing compounds is Lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of sterols like ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov

The kinetics of P450 inhibition by heterocyclic drugs can be complex, involving reversible competitive inhibition, slow tight-binding, or mechanism-based inactivation where the enzyme metabolizes the inhibitor into a reactive species that forms a stable, inactive complex. nih.govbiomolther.orgmdpi.com For instance, some imidazole compounds lead to the formation of a metabolite that covalently binds to the P450 apoprotein, resulting in irreversible inactivation. nih.gov While the 3,5-dichlorophenyl substitution pattern is common in potent enzyme inhibitors, specific kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) for this compound are not detailed in the available research. However, the inhibitory activities of other well-known imidazole-based P450 inhibitors illustrate the potential potency of this chemical class.

Table 1: Inhibitory Concentrations (IC₅₀) of Select Imidazole-Based Compounds Against P450 Enzymes or Related Processes.Note: These data are for illustrative purposes to show the activity of related compounds and are not specific to this compound.

| Compound | Target | Reported IC₅₀ | Reference |

|---|---|---|---|

| Ketoconazole | Cytochrome P450 3A4 | Sub-micromolar | nih.gov |

| EMTPP | Cytochrome P450 2D6 | Kᵢ of 5.5 µM | nih.gov |

| Itraconazole | Hedgehog Signaling Pathway | ~800 nM | nih.gov |

Calmodulin (CaM): Imidazole derivatives have long been recognized as competitive antagonists of calmodulin (CaM). nih.gov CaM is a highly conserved, calcium-binding protein that acts as a primary sensor of intracellular Ca²⁺ signals, regulating a multitude of cellular processes. nih.gov Antagonism by imidazole compounds can disrupt these essential CaM-dependent pathways. nih.govmedchemexpress.com For example, the novel CaM antagonist DY-9760e, which contains both an imidazole and a chlorophenyl moiety, potently inhibits CaM-dependent nitric oxide synthase. nih.gov This suggests that this compound likely shares this capacity for CaM antagonism.

Table 2: Activity of Select Imidazole-Containing Calmodulin Antagonists.Note: These data are for illustrative purposes and are not specific to this compound.

| Compound | Target/Process | Reported IC₅₀ | Reference |

|---|---|---|---|

| Calmidazolium | CaM-dependent Phosphodiesterase | 0.15 µM | medchemexpress.com |

| Calmidazolium | CaM-activated Ca²⁺-ATPase | 0.35 µM | medchemexpress.com |

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. While various heterocyclic compounds have been designed and tested as selective COX-2 inhibitors, there is no direct evidence from the reviewed literature to indicate that this compound specifically binds to or modulates COX-2. nih.govrsc.orgmdpi.com

The chemical nature of the imidazole ring suggests potential interactions with various biomolecules. The ring system is amphoteric, meaning it can act as both a weak acid and a weak base, and is susceptible to attack by electrophiles. nih.govthieme-connect.de This reactivity allows for potential interactions with protein residues. For instance, studies on other imidazole-based P450 inhibitors have shown that metabolic activation can lead to the formation of intermediates that covalently bind to the enzyme's apoprotein, a direct protein interaction leading to inactivation. nih.gov While the purine (B94841) bases in DNA contain an imidazole ring as part of their core structure, specific studies detailing the direct binding or interaction of this compound with DNA or RNA have not been reported. nih.gov

Mechanism of Action at the Sub-Cellular and Cellular Levels

The molecular interactions of this compound translate into observable effects on cellular functions, particularly those regulated by its primary targets.

Ca²⁺ Influx and Signaling: A significant mechanism of action for imidazole compounds at the cellular level is the disruption of calcium signaling. nih.gov As established antagonists of calmodulin, they can inhibit the numerous cellular pathways that CaM regulates in a calcium-dependent manner. nih.govnih.gov Furthermore, research on other imidazole-based compounds demonstrates a more direct impact on calcium homeostasis. The compound SKF 96365, for example, has been shown to evoke a robust increase in intracellular Ca²⁺ by releasing it from the endoplasmic reticulum and promoting its entry from the extracellular environment. nih.gov This indicates that beyond CaM antagonism, imidazoles can directly modulate the channels and pumps that control Ca²⁺ flux, thereby profoundly impacting cellular processes. nih.gov

Glycolytic Pathway: There is no information available from the reviewed literature to suggest that this compound has a direct impact on the glycolytic pathway.

The available research does not indicate that this compound induces the generation of reactive oxygen species. In contrast, studies on related imidazole-based calmodulin antagonists suggest an opposing effect. The CaM antagonist DY-9760e was found to significantly decrease the production of nitric oxide (NO) and inhibit the formation of peroxynitrite (ONOO⁻), a potent reactive nitrogen species, in a model of cerebral ischemia. nih.gov This suggests that by inhibiting CaM-dependent enzymes like nitric oxide synthase, the compound may have a mitigating effect on oxidative and nitrosative stress pathways rather than an inductive one. nih.gov

Effects on Fungal Cell Membrane Permeability and Integrity (in vitro)

The fungal cell membrane, a critical barrier rich in the unique sterol ergosterol, is a primary target for many antifungal agents, including those in the imidazole class. nih.govnih.gov Ergosterol is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. nih.govnih.gov The principal mechanism of action for antifungal imidazoles is the disruption of ergosterol biosynthesis. nih.govresearchgate.netmdpi.com These compounds act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a crucial catalyst in the conversion of lanosterol to ergosterol. nih.govresearchgate.netmdpi.com

Inhibition of this enzyme leads to two major consequences for the fungal cell. First, it causes a depletion of ergosterol, which compromises the structural integrity of the cell membrane. nih.gov Second, it results in the accumulation of toxic 14α-methylated sterol precursors, such as lanosterol. researchgate.net This dual assault perturbs membrane-dependent processes, increases membrane permeability, and ultimately leads to the cessation of fungal growth or cell death, classifying these agents as primarily fungistatic. nih.govnih.gov The disruption of membrane homeostasis also has cascading effects, including defects in vacuolar integrity and function. nih.gov Research on various imidazole derivatives confirms that their antifungal efficacy is strongly correlated with this ability to interfere with the ergosterol pathway and damage the cell membrane structure.

Structure-Activity Relationship (SAR) Studies from In Vitro Data

Structure-activity relationship (SAR) studies are vital for optimizing the potency of lead compounds. For phenyl-imidazole derivatives, the nature and position of substituents on the phenyl ring are critical determinants of biological activity. nih.govnih.gov

The placement of halogen substituents on the phenyl ring significantly influences the antifungal potency of imidazole derivatives. Research on dichlorophenyl-containing compounds has shown that the specific arrangement of the chlorine atoms is a key factor. For instance, studies on related heterocyclic structures have demonstrated that the presence of chlorine atoms at the meta and para positions (e.g., 3,4-dichloro or 3,5-dichloro configurations) often results in the highest level of antifungal activity. researchgate.net This suggests that the 3,5-dichloro substitution pattern on the phenyl ring of this compound is a favorable arrangement for biological efficacy, likely by optimizing the molecule's interaction with its target enzyme. In one study, a comparison between 3,4-dichlorophenyl and 2,3-dichlorophenyl substituents showed a marked increase in cytotoxicity with the 3,4-dichloro arrangement. nih.gov

The electronic and steric characteristics of substituents on the phenyl-imidazole scaffold are pivotal for its biological activity. nih.gov SAR studies consistently reveal that electron-withdrawing groups, such as the two chlorine atoms in this compound, generally enhance antifungal and antimicrobial potency. nih.gov These groups alter the electronic distribution of the molecule, which can strengthen its binding affinity to the target enzyme, lanosterol 14α-demethylase.

In Vitro Screening Methodologies and Hit Identification

The discovery and characterization of compounds like this compound rely on a suite of robust in vitro screening methods designed to identify biological activity and elucidate the mechanism of action.

Cell-based assays are the frontline tools for initial screening. To evaluate antifungal potential, a standard method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of a compound. nih.govyoutube.com This assay involves exposing various fungal strains, such as Candida albicans, Aspergillus niger, and Candida glabrata, to serial dilutions of the test compound in 96-well plates. nih.govnih.gov The MIC is the lowest concentration that visibly inhibits fungal growth after a set incubation period. nih.gov The disc diffusion method is another common technique where paper discs impregnated with the test compound are placed on an agar (B569324) plate inoculated with a fungus; the diameter of the resulting zone of inhibition indicates the compound's activity. mdpi.com

In addition to antifungal screening, imidazole derivatives are frequently evaluated for their cytotoxic activity against various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.govacs.org This assay measures the metabolic activity of cells, which correlates with cell viability. acs.org Compounds are tested against a panel of cancer cell lines, which may include those from lung (A549), liver (HepG2), breast (MCF-7), and colon (HT-29) cancers, to determine their IC₅₀ (half-maximal inhibitory concentration) values. nih.govjksus.org

| Assay Type | Methodology | Purpose | Example Cell Lines/Strains | Key Metrics |

| Antifungal Susceptibility | Broth Microdilution | To determine the minimum concentration that inhibits fungal growth. | Candida albicans, Aspergillus niger, Candida glabrata | MIC (Minimum Inhibitory Concentration) |

| Antifungal Susceptibility | Disc Diffusion | To qualitatively assess antifungal activity based on growth inhibition zones. | Candida albicans | Zone of Inhibition (mm) |

| Cytotoxicity | MTT Assay | To measure the concentration that reduces cancer cell viability by 50%. | A549 (Lung), HepG2 (Liver), MCF-7 (Breast), HT-29 (Colon) | IC₅₀ (Half-maximal Inhibitory Concentration) |

Once a compound shows promise in cell-based assays, biochemical assays are employed to confirm its molecular target and mechanism. For antifungal imidazoles, these assays focus on the ergosterol biosynthesis pathway. nih.gov A primary method involves directly measuring the inhibitory activity of the compound against the purified lanosterol 14α-demethylase (CYP51) enzyme. researchgate.net

An alternative and common approach is to analyze the cellular sterol profile of fungal cells after treatment with the compound. nih.gov This is typically done using techniques like gas chromatography-mass spectrometry (GC-MS). If the compound inhibits Erg11p, a significant decrease in the ergosterol level and a corresponding accumulation of its precursor, lanosterol, and other 14α-methylated sterols will be observed. researchgate.net This distinct sterol signature provides strong, albeit indirect, evidence of target engagement and confirms that the compound acts by disrupting the ergosterol biosynthesis pathway. nih.govacs.org

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of 1-(3,5-Dichlorophenyl)-1H-imidazole. nih.govnih.gov Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₆Cl₂N₂), the expected monoisotopic mass can be calculated with high precision, and the experimental HRMS data must match this value closely to confirm the identity of the compound.

Furthermore, HRMS coupled with techniques like liquid chromatography (LC-HRMS) is invaluable for the identification of metabolites in biological matrices. mdpi.comstrath.ac.uk The metabolic fate of this compound can be investigated by incubating the compound with liver microsomes and analyzing the resulting mixture. mdpi.com Potential metabolic transformations include hydroxylation of the phenyl ring, oxidation of the imidazole (B134444) ring, and dechlorination, leading to various metabolites. By comparing the HRMS data of the parent compound with those of its potential metabolites, the exact mass shifts can be used to deduce the nature of the metabolic modifications. Tandem mass spectrometry (HRMS/MS) experiments can further provide structural information on the metabolites by analyzing their fragmentation patterns.

A hypothetical workflow for metabolite identification would involve:

Acquisition of a high-resolution full-scan mass spectrum of the metabolite mixture.

Extraction of ion chromatograms for expected metabolite masses.

Comparison of the accurate masses of potential metabolites with theoretical values for various biotransformations.

Confirmation of the metabolite structure through fragmentation analysis in an HRMS/MS experiment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound molecule.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the molecule's connectivity and spatial structure. researchgate.netnih.govresearchgate.netuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons on the imidazole ring and between the protons on the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning carbon signals based on the assignments of their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the dichlorophenyl ring and the imidazole ring, for instance, by showing a correlation between the imidazole protons and the carbon atom of the phenyl ring to which the imidazole is attached. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. NOESY data can provide insights into the preferred conformation of the molecule, such as the relative orientation of the dichlorophenyl and imidazole rings. researchgate.netresearchgate.net

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Type of Correlation | Expected Correlations |

|---|

| COSY | ¹H-¹H | Correlations between H-2, H-4, and H-5 of the imidazole ring. Correlations between the aromatic protons on the dichlorophenyl ring. | | HSQC | ¹H-¹³C (one bond) | Correlation of each proton with its directly attached carbon atom. | | HMBC | ¹H-¹³C (multiple bonds) | Correlations between imidazole protons and the C1' carbon of the phenyl ring. Correlations between phenyl protons and adjacent carbons. | | NOESY | ¹H-¹H (through space) | Correlations between protons on the imidazole and phenyl rings, indicating their spatial proximity. |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of crystalline materials. mdpi.comacs.org For this compound, ssNMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, can provide valuable information that is complementary to X-ray diffraction data. mdpi.comacs.org It can be used to determine the number of crystallographically independent molecules in the unit cell, identify different polymorphic forms, and probe intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state. The chemical shifts in ssNMR are highly sensitive to the local environment, making it an excellent tool for characterizing the packing and conformation of the molecule in its crystalline form. mdpi.comacs.org

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Table 2: Predicted Crystallographic Data for this compound (based on related structures)

| Parameter | Predicted Value/Information |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Common centrosymmetric or non-centrosymmetric space groups |

| Key Bond Lengths | C-N and C-C bond lengths within the imidazole and phenyl rings would be consistent with their aromatic character. |

| Key Bond Angles | Angles within the five-membered imidazole ring and six-membered phenyl ring would be close to their ideal values. |

| Torsion Angle | A significant torsion angle is expected between the planes of the imidazole and dichlorophenyl rings. |

| Crystal Packing | Dominated by van der Waals forces, with potential for halogen bonding and π-π stacking. |

Spectroscopic Characterization (beyond basic identification)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in this compound. scielo.org.zaresearchgate.netbohrium.com The vibrational spectra are determined by the molecular structure and bonding, and they can be used for both qualitative identification and detailed structural analysis.

The IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the imidazole and dichlorophenyl rings. These include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching vibrations: These vibrations of the aromatic rings appear in the 1600-1400 cm⁻¹ region.

Ring breathing modes: These are characteristic vibrations of the entire aromatic ring systems.

C-Cl stretching vibrations: The presence of chlorine atoms on the phenyl ring will give rise to strong C-Cl stretching bands in the lower frequency region of the spectrum.

Out-of-plane bending vibrations: These are characteristic of the substitution pattern on the aromatic rings.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and intensities, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. researchgate.netbohrium.com

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C/C=N Ring Stretch | 1600 - 1400 |

| In-plane C-H Bend | 1300 - 1000 |

| C-Cl Stretch | 800 - 600 |

| Out-of-plane C-H Bend | 900 - 675 |

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within the this compound molecule. The absorption of ultraviolet and visible light by the molecule provides insights into its electronic structure and optical properties. The electronic absorption spectrum of imidazole and its derivatives is generally characterized by π→π* transitions. For instance, a study on 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) revealed absorption bands in the UV-Vis region between 340-470 nm, with a distinct peak at 406 nm attributed to a π→π* transition. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental findings to provide a deeper understanding of the electronic transitions. researchgate.netscispace.comphyschemres.orgsharif.edu The solvent environment can also influence the absorption maxima, potentially causing a bathochromic (red) or hypsochromic (blue) shift. researchgate.netscispace.com

Table 1: Illustrative UV-Vis Absorption Data for Imidazole Derivatives

| Compound | Solvent | λmax (nm) | Transition | Reference |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 406 | π→π* | researchgate.net |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DCM | 301 | Not specified | scispace.com |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DMSO | 303 | Not specified | scispace.com |

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination in various samples. nih.gov Reverse-phase HPLC, often employing a C8 or C18 column, is a common approach for separating imidazole-containing compounds. nih.govresearchgate.net The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve efficient separation. nih.govresearchgate.net Validation of an HPLC method according to regulatory guidelines ensures its accuracy, precision, linearity, and sensitivity. nih.gov For instance, a validated HPLC method for four imidazole anti-infective drugs reported limits of detection ranging from 0.13 to 0.41 µg/mL, demonstrating high sensitivity. nih.gov

Table 2: Example HPLC Method Parameters for Imidazole Derivatives

| Parameter | Details | Reference |

| Column | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) | nih.gov |

| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 300 nm | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Environmental Analysis

Chiral Chromatography for Enantiomeric Separation and Purity

If this compound exists as a racemic mixture, chiral chromatography is essential for the separation and purification of its enantiomers. mz-at.de Enantiomers can exhibit different pharmacological activities, making their separation crucial in drug development. mz-at.de Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose. nih.govyoutube.comepa.gov The choice of mobile phase, which can be normal-phase, reverse-phase, or polar organic, significantly impacts the separation efficiency. nih.govyoutube.com Successful enantiomeric separation allows for the determination of enantiomeric purity and the isolation of individual enantiomers for further study. nih.gov

Table 3: Common Chiral Stationary Phases for Enantiomeric Separation

| Chiral Stationary Phase | Base Material | Common Application | Reference |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Separation of dihydropyrimidinones | epa.gov |

| Chiralpak IA | Amylose derivative | Separation of lansoprazole (B1674482) enantiomers | nih.gov |

| LarihcShell-P | Isopropyl carbamate (B1207046) cyclofructan 6 | Separation of verapamil (B1683045) enantiomers | nih.gov |

Electrochemical Characterization Methods

Environmental Fate and Green Chemistry Perspectives

Environmental Degradation Pathways (e.g., Biodegradation, Photodegradation)

The environmental persistence and degradation of 1-(3,5-Dichlorophenyl)-1H-imidazole and related fungicidal compounds are of significant concern due to their potential ecological impacts. mdpi.com The degradation of these compounds in the environment occurs primarily through two pathways: biodegradation and photodegradation.

Biodegradation: The biodegradability of imidazole-based compounds is highly dependent on their substitution pattern. The core imidazole (B134444) ring is known to be ultimately biodegradable. researchgate.net However, the presence of substituents, particularly on the nitrogen atom, can drastically reduce the rate of degradation. N-substituted imidazoles are generally poorly biodegradable, which is a significant consideration for N-aryl compounds like this compound. researchgate.netnih.gov This resistance to biodegradation is attributed to the N-substitution blocking the enzymatic attack responsible for breaking down the imidazole ring, such as via the urocanase pathway used for histidine degradation. researchgate.net Studies on various azole fungicides have found that many are resistant to biological removal in conventional wastewater treatment plants. researchgate.netnih.gov For instance, fungicides like clotrimazole (B1669251) and fluconazole (B54011) are noted for their persistence against biodegradation. nih.gov

Photodegradation: Photodegradation, or photolysis, driven by ultraviolet (UV) radiation, is a more effective pathway for the removal of many azole fungicides from aqueous environments. nih.gov Research on related chlorinated and azole-containing compounds shows that UV treatment can lead to significant removal efficiencies. researchgate.netnih.gov A proposed main degradation route for azole fungicides under UV irradiation involves the substitution of halogen atoms (like chlorine) with hydroxyl moieties. nih.gov Dechlorination and defluorination reactions have been observed for various azole derivatives during photolytic degradation. researchgate.net The process can be enhanced by advanced oxidation processes (AOPs), such as the UV/H₂O₂ system or the Fenton reaction, which generate highly reactive hydroxyl radicals. nih.govnih.gov These radicals accelerate the decomposition of the parent compound. For many azole fungicides, the ultimate degradation product following the cleavage of the phenyl group and other side chains is the basic imidazole or triazole ring. researchgate.netnih.gov The quantum yield, a measure of the efficiency of a photochemical process, for the fungicide thiabendazole (B1682256) was found to be approximately 0.05, indicating that phototransformation is a viable, albeit not perfectly efficient, degradation route. nih.gov

The environmental conditions, such as the medium's polarity and the presence of sensitizers like humic acids, can also influence the rate of photodegradation. researchgate.net

Sustainable Synthetic Approaches and Process Intensification

In line with the principles of green chemistry, significant research has been directed towards developing more sustainable and efficient methods for synthesizing imidazole derivatives. researchgate.net These approaches aim to reduce waste, avoid hazardous solvents and reagents, and lower energy consumption compared to traditional synthetic protocols. researchgate.netasianpubs.org

Green Catalysis and Solvents: Modern synthetic strategies often employ eco-friendly and reusable catalysts. Examples include using readily available, inexpensive, and non-toxic biocatalysts like lemon juice, which contains citric acid, to facilitate the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net Other green catalysts reported for imidazole synthesis include 3-(N-morpholino)propane sulfonic acid (MOPS) and simple inorganic salts like KH₂PO₄ and NaH₂PO₄. mdpi.comresearchgate.net The use of green solvents, such as water or ethylene (B1197577) glycol, or conducting reactions under solvent-free conditions, further enhances the environmental profile of these syntheses. researchgate.netasianpubs.org

Process Intensification: Process intensification techniques like ultrasonic and microwave irradiation have emerged as powerful tools in green organic synthesis. researchgate.netmdpi.com Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and improve yields while often operating at room temperature. mdpi.com This method has been successfully applied to various imidazole syntheses, proving to be a milder and more rapid alternative to conventional heating. mdpi.com Similarly, microwave-assisted synthesis offers benefits of rapid heating, shorter reaction times, and often results in higher purity and excellent yields of the desired imidazole products. researchgate.net

These sustainable methods are typically multicomponent reactions, where three or four starting materials are combined in a single step to construct the complex imidazole core, thereby improving atom economy and process efficiency. researchgate.netnih.govrsc.org

| Catalyst/Method | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Ultrasonic Irradiation | Room temperature, catalyst-free or with green catalyst (e.g., MOPS) | Enhanced reaction rates, improved yields, reduced energy use. | mdpi.com |

| Lemon Juice (Biocatalyst) | Ethanol, reflux | Inexpensive, biodegradable, non-toxic catalyst, good yields. | researchgate.net |

| Solvent-Free | Heating (e.g., 110°C), various catalysts (e.g., Trichloromelamine, Zn(OAc)₂) | High efficiency, easy separation, reduced waste. | researchgate.netasianpubs.orgresearchgate.net |

| Microwave-Assisted Synthesis | Solvent-free or with green solvent | Rapid reaction, high purity, excellent yields. | researchgate.net |

| Copper(I) Iodide (CuI) | Butanol, reflux | Efficient for a-hydroxy ketones and 1,2-diketones, short reaction times. | nih.govrsc.org |

Environmental Monitoring and Detection of Imidazole Derivatives

The widespread use of imidazole fungicides in agriculture and medicine necessitates robust and sensitive analytical methods for their detection in various environmental compartments. mdpi.comresearchgate.net These compounds can contaminate surface water, groundwater, and soil through agricultural runoff and incomplete wastewater treatment. mdpi.commdpi.com

Analytical Techniques: Several advanced analytical techniques are employed for the determination of imidazole fungicide residues at trace levels. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques used. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Often coupled with tandem mass spectrometry (HPLC-MS/MS), this method provides high sensitivity and selectivity for detecting a wide range of imidazole compounds in water, sediment, and soil. mdpi.com The use of isotope-labeled internal standards can effectively correct for matrix effects, ensuring accurate quantification. mdpi.com HPLC with an ultraviolet (UV) detector is also a viable method, though it may require more extensive sample cleanup to avoid interference. nih.govtandfonline.com

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is another powerful tool for the analysis of imidazole and triazole fungicides, particularly in complex matrices like honeybees. researchgate.net For halogenated compounds like this compound, an electron capture detector (ECD) offers excellent sensitivity. nih.govtandfonline.com

Sample Preparation: Due to the typically low concentrations of these fungicides in environmental samples and the complexity of the matrices, a sample preparation step is crucial. researchgate.net This often involves a solvent extraction followed by a cleanup and concentration step using solid-phase extraction (SPE). mdpi.comresearchgate.net The choice of extraction solvent and SPE cartridge material is optimized to achieve high recovery rates for the target analytes. mdpi.comnih.gov

| Technique | Matrix | Detector | Reported Detection Limit | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Water, Sediment, Soil | Tandem Mass Spectrometry | < 1.0 ng/L or ng/g | mdpi.com |

| HPLC | Citrus Fruit | UV (204 nm) | 0.04 ppm | nih.govtandfonline.com |

| GLC (Gas-Liquid Chromatography) | Citrus Fruit | ECD (Electron Capture Detector) | 0.02 ppm | nih.govtandfonline.com |

| GC-MS | Honeybees | Mass Spectrometry (SIM mode) | 0.001 - 0.005 µg/bee | researchgate.net |

Future Research Directions and Emerging Paradigms

Q & A

Q. What are the primary synthetic routes for 1-(3,5-Dichlorophenyl)-1H-imidazole, and how do reaction conditions influence yield?

The synthesis typically involves condensation of imidazole with 3,5-dichlorobenzaldehyde under basic conditions, followed by cyclization. Key variables include:

- Base selection : Strong bases (e.g., NaOH) enhance deprotonation of imidazole, improving nucleophilic attack on the aldehyde .

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) may reduce side reactions.

- Temperature : Optimal yields (~70–80%) are achieved at 80–100°C, balancing reaction kinetics and thermal decomposition risks.

Methodological tip: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to avoid over-cyclization.

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substitution patterns?

- X-ray crystallography (e.g., monoclinic P21/n space group) confirms the 3,5-dichlorophenyl substitution and imidazole ring geometry .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm (doublets for para-substituted Cl) and imidazole protons at δ 7.9–8.3 ppm.

- ¹³C NMR : Chlorine-induced deshielding (~125–135 ppm for dichlorophenyl carbons) .

Advanced note: Isotopic labeling (e.g., ¹⁵N-imidazole) aids in distinguishing nitrogen environments via 2D HSQC .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest antifungal activity against Candida albicans (MIC ~25 µg/mL) due to imidazole’s heme-binding ability and dichlorophenyl-enhanced lipophilicity. However, results vary:

- Contradiction : Some assays show reduced efficacy compared to 2,4-dichloro analogs, highlighting the role of substitution geometry in target interactions .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacophore for specific biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase). The 3,5-dichloro orientation may sterically hinder binding compared to 2,4-substituted derivatives .

- QSAR analysis : Correlate logP values (clogP ~3.5) with membrane permeability and toxicity. Substituent electronegativity (Cl vs. CF₃) significantly impacts bioavailability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Standardized assays : Use CLSI guidelines for antifungal testing to minimize variability in inoculum size and media composition.

- Metabolic stability : Assess liver microsome degradation (e.g., rat S9 fractions) to differentiate intrinsic activity from pharmacokinetic limitations .

- Crystallographic validation : Compare bound structures of 3,5- vs. 2,4-dichloro analogs to identify steric clashes or hydrogen-bonding discrepancies .

Q. How does the compound’s reactivity under acidic/basic conditions affect formulation for in vivo studies?

- Protonation equilibria : The imidazole ring (pKa ~6.9) becomes cationic at physiological pH, enhancing solubility but reducing blood-brain barrier penetration.

- Degradation pathways : Hydrolysis of the C–N bond occurs at pH < 2 (e.g., gastric fluid), necessitating enteric coating for oral delivery .

Methodological Challenges and Solutions

Q. What advanced spectroscopic methods confirm electronic effects of the dichlorophenyl group?

- UV-Vis spectroscopy : π→π* transitions at 265 nm shift bathochromically with increased electron-withdrawing effects (Cl vs. H) .

- Electrochemistry : Cyclic voltammetry reveals oxidation peaks at +1.2 V (imidazole ring) and reduction peaks at -0.8 V (aryl chloride), correlating with redox-mediated toxicity .

Q. How to design SAR studies comparing 3,5-dichloro derivatives with other halogenated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.